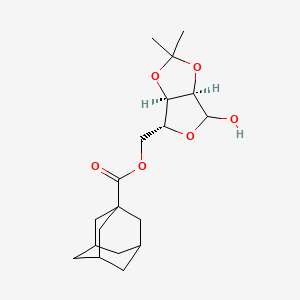
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose: is a complex organic compound that features a ribofuranose sugar moiety protected by an isopropylidene group and functionalized with an adamantancarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose typically involves the protection of the ribofuranose sugar followed by the introduction of the adamantancarbonyl group. A common synthetic route includes:
Protection of the Ribofuranose: The ribofuranose sugar is first protected using isopropylidene to form 2,3-O-isopropylidene-D-ribofuranose.
Introduction of the Adamantancarbonyl Group: The protected ribofuranose is then reacted with adamantane-1-carbonyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the ribofuranose moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The adamantancarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose exerts its effects involves its interaction with specific molecular targets. The adamantancarbonyl group can enhance the compound’s stability and binding affinity to target molecules, while the ribofuranose moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying molecular interactions and developing new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-O-Isopropylidene-D-ribofuranose: Lacks the adamantancarbonyl group, making it less stable and less versatile in chemical reactions.
Adamantane-1-carbonyl derivatives: These compounds have similar stability but lack the ribofuranose moiety, limiting their biological applications.
Uniqueness
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose is unique due to the combination of the adamantancarbonyl group and the protected ribofuranose moiety. This combination provides enhanced stability, versatility in chemical reactions, and potential for various scientific applications.
Eigenschaften
IUPAC Name |
[(3aR,6R,6aR)-4-hydroxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl adamantane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-18(2)24-14-13(23-16(20)15(14)25-18)9-22-17(21)19-6-10-3-11(7-19)5-12(4-10)8-19/h10-16,20H,3-9H2,1-2H3/t10?,11?,12?,13-,14-,15-,16?,19?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFADGRRAJAUSX-FLWMAZGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)COC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)COC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














